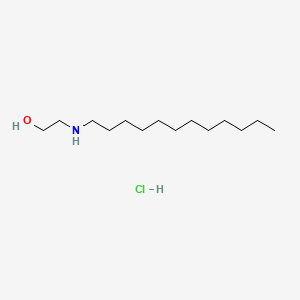
Ethanol, 2-(dodecylamino)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-(dodecylamino)-, hydrochloride: is a chemical compound with the molecular formula C14H31NO·HCl . It is an organic compound that belongs to the class of ethanolamines, which are derivatives of ethanol containing an amino group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(dodecylamino)-, hydrochloride typically involves the reaction of dodecylamine with ethylene oxide. The reaction proceeds as follows:
Reaction of Dodecylamine with Ethylene Oxide: Dodecylamine reacts with ethylene oxide under controlled conditions to form 2-(dodecylamino)ethanol.
Formation of Hydrochloride Salt: The resulting 2-(dodecylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Batch or Continuous Reactors: The reaction can be carried out in batch or continuous reactors, depending on the production scale.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions: Ethanol, 2-(dodecylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can yield products such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted ethanolamines.
科学研究应用
Ethanol, 2-(dodecylamino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is used in biological research for cell membrane studies and as a component in buffer solutions.
Industry: The compound is used in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
作用机制
The mechanism of action of Ethanol, 2-(dodecylamino)-, hydrochloride involves its interaction with cell membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic molecules. It can also interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved include:
Cell Membranes: The compound integrates into cell membranes, altering their fluidity and permeability.
Proteins: It can bind to proteins, affecting their conformation and activity.
相似化合物的比较
Ethanol, 2-(dodecylamino)-, hydrochloride can be compared with other similar compounds, such as:
Ethanol, 2-(hexylamino)-, hydrochloride: This compound has a shorter alkyl chain and different surfactant properties.
Ethanol, 2-(octylamino)-, hydrochloride: This compound has an intermediate alkyl chain length and exhibits different solubility and emulsifying properties.
Ethanol, 2-(decylamino)-, hydrochloride: This compound has a slightly shorter alkyl chain and different chemical reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which provides optimal surfactant properties for various applications.
属性
CAS 编号 |
20715-62-2 |
|---|---|
分子式 |
C14H32ClNO |
分子量 |
265.86 g/mol |
IUPAC 名称 |
2-(dodecylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16;/h15-16H,2-14H2,1H3;1H |
InChI 键 |
QNIZJBDWSTVXLN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


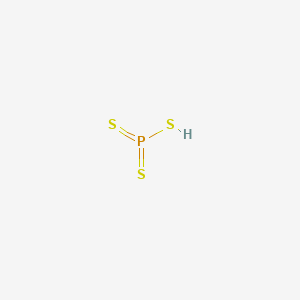
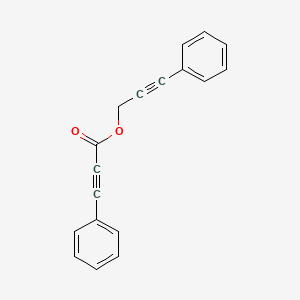


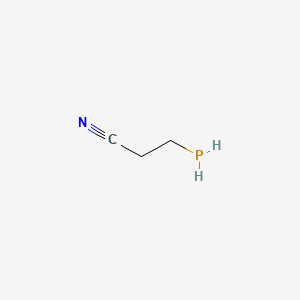

![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)


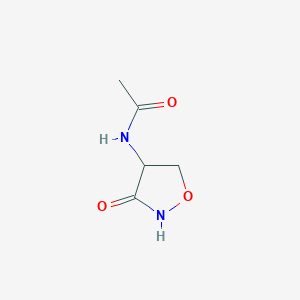
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
